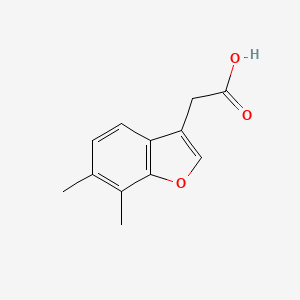

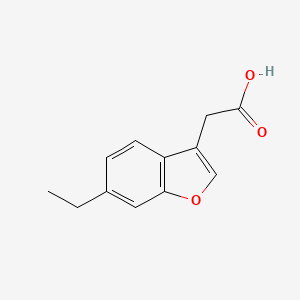

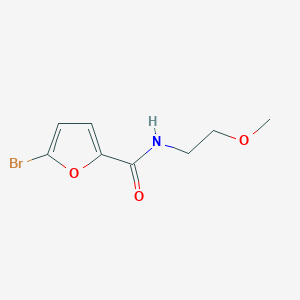

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

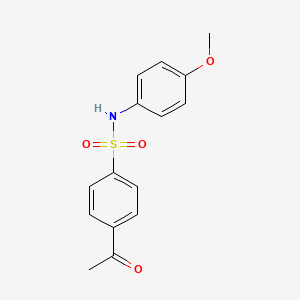

The compound 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The structural analysis of similar compounds reveals that the benzofuran moiety tends to be planar, as seen in the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, where the non-hydrogen atoms of the benzofuran residue exhibit minimal deviation from planarity .

Synthesis Analysis

The synthesis of benzofuran derivatives can involve various chemical reactions, including oxidation. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate and ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate were prepared by the oxidation of their corresponding sulfanyl precursors using 3-chloroperoxybenzoic acid . This method suggests a potential pathway for synthesizing the 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid by modifying the substituents and oxidation conditions accordingly.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the core benzofuran ring. For example, the methoxy group in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid is coplanar with the fused ring system, while the acetic acid residue is almost perpendicular to it . Similarly, the dihedral angle between the benzofuran ring system and the oxopyradizine ring in ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate is significant, indicating the spatial arrangement of the rings .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, including hydrogen bonding and π–π interactions, which are crucial for the stabilization of their crystal structures. For instance, O—H⋯O hydrogen bonds form dimeric aggregates in the crystal of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid . Aromatic π–π interactions and C—H⋯O non-classical hydrogen bonds are also observed in the crystal structures of other benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The planarity of the benzofuran ring and the nature of substituents affect the compound's melting point, solubility, and reactivity. The presence of intermolecular interactions, such as hydrogen bonds and π–π interactions, can affect the compound's stability and solid-state packing, as seen in the crystal structures of the compounds discussed . These properties are essential for the practical applications of benzofuran derivatives in material science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate : This research discusses the crystal structure of a related compound, stabilized by π–π interactions and non-classical hydrogen bonds (Choi, Seo, Son, & Lee, 2009).

2-(5-Ethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid : This study prepared a similar compound and analyzed its crystal structure, focusing on aromatic π–π stacking interactions and intermolecular hydrogen bonds (Seo, Choi, Son, & Lee, 2007).

Spectroscopic and Computational Studies

Spectroscopic Characterization of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid : This research provides insights into the spectroscopic properties and molecular dynamics of a compound similar to 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid, utilizing various analytical techniques (Murthy et al., 2018).

Spectroscopic and Computational Investigations on (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide : This paper offers a comprehensive study of the structural and spectroscopic characteristics of a related compound using different spectroscopic methods and quantum chemical computations (Khemalapure et al., 2020).

Synthesis and Characterization

First Synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives : This study describes the synthesis of novel benzofuran derivatives, which could be relevant to understanding the synthesis pathways of similar compounds (Gao, Liu, Jiang, & Li, 2011).

Synthesis and Characterization of Some New (1,3-Oxazepine) Derivative from 6-methyl 2-thiouracil : Although not directly related to the target compound, this research provides insights into the synthesis of new heterocyclic derivatives, which might be helpful in understanding similar synthetic processes (Mohammad, Ahmed, & Mahmoud, 2017).

Biological Activity Studies

- Synthesis, Antioxidant, and Antibacterial Studies of Phenolic Esters and Amides of 2-(1-benzofuran-2-yl) Quinoline-4-Carboxylic Acid : This paper explores the biological activities of benzofuran derivatives, providing a framework for understanding the potential biological applications of similar compounds (Shankerrao, Bodke, & Mety, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(6-ethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXOTFUYMRIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368462 |

Source

|

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

26286-61-3 |

Source

|

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)